molecular formula C11H15BrO B8290176 2-Bromo-4-n-pentylphenol

2-Bromo-4-n-pentylphenol

Cat. No. B8290176
M. Wt: 243.14 g/mol
InChI Key: FJHOKVWQVJTDNL-UHFFFAOYSA-N
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Patent
US04287085

Procedure details

24.6 g (0.15 mol) of p-n-pentylphenol was reacted with 24.5 g (0.153 mol) bromine in glacial acetic acid to yield 32.6 g of 2-bromo-4-n-pentylphenol by vacuum distillation or a yield of 89.5%.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].[Br:13]Br>C(O)(=O)C>[Br:13][C:10]1[CH:11]=[C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH:7]=[CH:8][C:9]=1[OH:12]

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)O
Name
Quantity
24.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: PERCENTYIELD 89.5%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.